molecular formula C20H21N3O6 B2897559 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1396674-05-7

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2897559
CAS RN: 1396674-05-7
M. Wt: 399.403
InChI Key: SBIGRTPSVGXKBA-UHFFFAOYSA-N
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Description

The compound “N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group and a furan-3-carbonyl piperidin-4-ylmethyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of a related compound was solved by Direct Methods and refined by full-matrix least-squares methods . The molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of a related compound is 370.3527 .

Scientific Research Applications

Pharmacological Properties

  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide may have potential pharmacological applications. For instance, research on orexin receptors, which modulate feeding, arousal, stress, and drug abuse, indicates that similar compounds can influence behaviors such as compulsive food consumption (Piccoli et al., 2012). Although not directly mentioned, compounds with a similar structure could potentially be explored for their effects on these neural systems.

Chemical Synthesis and Oxidation Processes

  • Studies on the oxidation of N-benzylated tertiary amines show that compounds with structures similar to N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide can undergo specific chemical transformations. These transformations include the formation of lactams and benzaldehyde derivatives, indicating potential applications in synthetic organic chemistry (Petride et al., 2004).

Electronic Properties Analysis

  • The electronic properties of similar compounds have been analyzed using density functional theory and molecular orbital calculations. These studies provide insights into the interactions of such molecules with their environment, which could be relevant in material sciences or pharmaceutical applications (Essa & Jalbout, 2008).

Catalytic Applications

  • N,N'-Bisoxalamides, which share a functional group with the compound , have been shown to enhance the catalytic activity in copper-catalyzed coupling reactions. This suggests potential applications in catalysis and organic synthesis (Bhunia et al., 2017).

Future Directions

The future directions for the study of similar compounds include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c24-18(19(25)22-15-1-2-16-17(9-15)29-12-28-16)21-10-13-3-6-23(7-4-13)20(26)14-5-8-27-11-14/h1-2,5,8-9,11,13H,3-4,6-7,10,12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIGRTPSVGXKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide

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